molecular formula C15H17NO2S2 B2564551 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide CAS No. 1797546-24-7

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2564551
CAS No.: 1797546-24-7
M. Wt: 307.43
InChI Key: UDKQCUWMDVPASB-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide is a synthetic small molecule featuring a distinct thiophene carboxamide scaffold, designed for advanced research in medicinal chemistry. This compound belongs to a class of heterocyclic molecules where the thiophene ring is a critical structural component, known for its versatile therapeutic applications and interesting electronic properties . Thiophene derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. The core structural motif of this compound suggests significant potential for investigating antimicrobial properties , particularly against challenging, drug-resistant pathogens. Recent scientific investigations into structurally similar N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated promising in vitro antibacterial efficacy and potent binding interactions with the β-lactamase enzyme from extended-spectrum β-lactamase (ESBL)-producing E. coli ST131, a critical-priority pathogen . This indicates its research value in tackling the global antibiotic resistance crisis. Furthermore, substituted thiophene carboxamides are actively explored as scaffolds for anti-cancer agents , with studies showing their role in inhibiting tumor cell proliferation and inducing apoptosis . The mechanism of action for such compounds can vary, often involving the inhibition of specific enzymatic targets or interference with essential cellular processes in pathogenic or neoplastic cells. Researchers will find this high-purity compound invaluable for constructing structure-activity relationship (SAR) models, screening against novel biological targets, and developing new therapeutic prototypes in areas like infectious diseases and oncology. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. All necessary handling and storage precautions must be followed as per laboratory safety standards.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-15(12-5-9-19-11-12)16(10-14-2-1-8-20-14)13-3-6-18-7-4-13/h1-2,5,8-9,11,13H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKQCUWMDVPASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Thiophene ring functionalization: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Amide bond formation: The final step involves the coupling of the oxane and thiophene derivatives with a carboxylic acid derivative to form the carboxamide group. This can be done using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a biological response. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues from Literature

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()
  • Structure : Contains a benzamide core with morpholine and thiophen-2-yl groups.
  • Key Features: Morpholine adopts a chair conformation. Dihedral angle between thiophene and morpholine planes: 63.54° . No classical hydrogen bonds in crystal packing, but weak C–H⋯O/S interactions stabilize the structure.
  • Comparison : Unlike the target compound, this analog replaces the thiophene-3-carboxamide with a benzamide core. The benzamide may reduce metabolic stability compared to thiophene-based carboxamides .
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Features a nitro-substituted phenyl group attached to thiophene-2-carboxamide.
  • Key Features :
    • Melting point: 397 K (>300°C), indicating high crystallinity.
    • Dihedral angle between thiophene and nitrobenzene: 8.50–13.53°.
    • Exhibits antimicrobial and antifungal activities .
Ortho-Amino Thiophene Carboxamides ()
  • Representative Compounds: Compound 11: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]thiophene-3-carboxamide.
  • Yield: 66%; Melting point: 156–158°C. Compound 15: 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)thiophene-3-carboxamide.
  • Yield: 84%; Melting point: >300°C .
  • Comparison: The 4-methoxyphenyl and chloro substituents in these analogs likely enhance lipophilicity, whereas the target compound’s morpholine group improves aqueous solubility. The acetamido/hydrazinocarbonyl groups in Compound 15 may confer unique hydrogen-bonding capabilities .
Table 1: Key Properties of Thiophene Carboxamide Derivatives
Compound Substituents Melting Point (°C) Yield (%) Notable Functional Groups Biological Activity
Target Compound Oxan-4-yl, Thiophen-2-ylmethyl N/A N/A Thiophene, Carboxamide, Morpholine Inferred solubility advantages
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine, Thiophene, Benzamide N/A N/A Benzamide, Chair-conformation morpholine Structural stability via weak interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl >300 N/A Nitro, Carboxamide Antimicrobial, Antifungal
Compound 11 () 4-Methoxyphenyl, Chlorophenyl 156–158 66 Cyano, Chlorophenyl Hepatocellular carcinoma screening
Compound 15 () Acetamido, Hydrazinocarbonyl >300 84 Hydrazine, Acetamido High thermal stability

Biological Activity

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide, a compound with a complex thiophene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables summarizing its effects and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO2S2C_{16}H_{19}NO_2S_2, with a molecular weight of 321.5 g/mol. The compound features a thiophene ring, which is known for its diverse applications in pharmaceuticals and material sciences due to its unique electronic properties.

Research indicates that thiophene derivatives often exhibit anti-inflammatory and antioxidant properties. The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown that thiophene-based compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating inflammatory responses .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of thiophene derivatives, including this compound:

Study Compound Tested Biological Activity IC50 Value (µM) Mechanism
Chiasson et al. Various thiophenesInhibition of 5-LOX6.0 - 6.6Hydroxyl and methoxy groups
Naruhn et al. Thiophene derivativesReduction of TNF-α, IL-1β, IL-6N/AInhibition of cytokine expression
Ma et al. 2-AminothiopheneReduction of pneumonia in ALI modelN/ATargeting inflammation pathways

Case Studies

  • Anti-inflammatory Activity : In a study exploring the anti-inflammatory effects of thiophene derivatives, compounds similar to this compound were administered in an ovalbumin-induced asthma model. The results indicated a significant decrease in inflammation markers when dosed appropriately, suggesting potential therapeutic applications for respiratory conditions .
  • Antioxidant Potential : Another investigation assessed the antioxidant capacity of various thiophene compounds using the phosphomolybdenum method. The findings revealed that certain derivatives exhibited antioxidant potency comparable to ascorbic acid, indicating their potential utility in treating oxidative stress-related diseases .

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